molecular formula C16H21N5O2S B7096174 Methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclobutyl]acetate

Methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclobutyl]acetate

Cat. No.: B7096174
M. Wt: 347.4 g/mol
InChI Key: FTRDWJKZLUUFLU-UHFFFAOYSA-N
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Description

Methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclobutyl]acetate is a complex organic compound featuring a unique combination of functional groups, including a thiophene ring, a pyrrolidine ring, a tetrazole ring, and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclobutyl]acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivative, followed by the formation of the pyrrolidine ring through cyclization reactions. The tetrazole ring is then introduced via a [2+3] cycloaddition reaction between an azide and a nitrile. Finally, the cyclobutyl group is attached through a series of substitution reactions, and the esterification step yields the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclobutyl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Alcohols derived from the ester group.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclobutyl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between different functional groups and biological macromolecules. Its diverse functional groups make it a valuable tool for investigating enzyme-substrate interactions and protein-ligand binding.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its thiophene ring could be utilized in the design of organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclobutyl]acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclopropyl]acetate
  • Methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclopentyl]acetate

Uniqueness

Methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclobutyl]acetate is unique due to the presence of a cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl and cyclopentyl analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[3-[5-(2-thiophen-3-ylpyrrolidin-1-yl)tetrazol-1-yl]cyclobutyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-23-15(22)9-11-7-13(8-11)21-16(17-18-19-21)20-5-2-3-14(20)12-4-6-24-10-12/h4,6,10-11,13-14H,2-3,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRDWJKZLUUFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(C1)N2C(=NN=N2)N3CCCC3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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